molecular formula C9H18ClNO3 B2762595 Methyl 3-cyclobutoxy-2-(methylamino)propanoate hydrochloride CAS No. 1485749-12-9

Methyl 3-cyclobutoxy-2-(methylamino)propanoate hydrochloride

Cat. No.: B2762595
CAS No.: 1485749-12-9
M. Wt: 223.7
InChI Key: XLGSVGADTFARJK-UHFFFAOYSA-N
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Description

Methyl 3-cyclobutoxy-2-(methylamino)propanoate hydrochloride is an organic compound with the chemical formula C9H18ClNO3 and a molecular weight of 223.7 g/mol . This compound is known for its unique structure, which includes a cyclobutoxy group, a methylamino group, and a propanoate ester. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-cyclobutoxy-2-(methylamino)propanoate hydrochloride typically involves the esterification of 3-cyclobutoxy-2-(methylamino)propanoic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified through recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyclobutoxy-2-(methylamino)propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 3-cyclobutoxy-2-(methylamino)propanoate hydrochloride is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of Methyl 3-cyclobutoxy-2-(methylamino)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-cyclobutoxy-2-(ethylamino)propanoate hydrochloride
  • Methyl 3-cyclobutoxy-2-(dimethylamino)propanoate hydrochloride
  • Methyl 3-cyclobutoxy-2-(propylamino)propanoate hydrochloride

Uniqueness

Methyl 3-cyclobutoxy-2-(methylamino)propanoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with molecular targets, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

methyl 3-cyclobutyloxy-2-(methylamino)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3.ClH/c1-10-8(9(11)12-2)6-13-7-4-3-5-7;/h7-8,10H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGSVGADTFARJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(COC1CCC1)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1485749-12-9
Record name methyl 3-cyclobutoxy-2-(methylamino)propanoate hydrochloride
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